molecular formula C22H24F6N4O2 B13435703 Sitagliptin impurity F

Sitagliptin impurity F

Cat. No.: B13435703
M. Wt: 490.4 g/mol
InChI Key: KXZDIEYEXQRASS-ZIAGYGMSSA-N
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Description

Sitagliptin impurity F is a by-product formed during the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Impurities in pharmaceutical compounds can arise from various sources, including raw materials, intermediates, and degradation products. The presence of impurities can affect the efficacy and safety of the drug, making it crucial to identify and control them.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin impurity F involves several synthetic routes. One common method includes the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach involves reducing the enamine intermediate with sodium borohydride, followed by resolution of the racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of impurities .

Chemical Reactions Analysis

Types of Reactions: Sitagliptin impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its formation and subsequent transformation during the synthesis of Sitagliptin.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sodium borohydride for reduction, acetic anhydride for acetylation, and various solvents such as tetrahydrofuran (THF) and methanol . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are subsequently purified and characterized using analytical techniques such as HPLC and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Sitagliptin impurity F include other impurities formed during the synthesis of Sitagliptin, such as 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin . These impurities share structural similarities and are formed through related synthetic pathways.

Uniqueness: this compound is unique in its specific formation pathway and its potential impact on the overall quality of Sitagliptin. Its identification and control are crucial for ensuring the safety and efficacy of Sitagliptin as a therapeutic agent .

Properties

Molecular Formula

C22H24F6N4O2

Molecular Weight

490.4 g/mol

IUPAC Name

(3R)-3-amino-N-[2-[[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]amino]ethyl]-4-(2,4,5-trifluorophenyl)butanamide

InChI

InChI=1S/C22H24F6N4O2/c23-15-9-19(27)17(25)5-11(15)3-13(29)7-21(33)31-1-2-32-22(34)8-14(30)4-12-6-18(26)20(28)10-16(12)24/h5-6,9-10,13-14H,1-4,7-8,29-30H2,(H,31,33)(H,32,34)/t13-,14-/m1/s1

InChI Key

KXZDIEYEXQRASS-ZIAGYGMSSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)NCCNC(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)NCCNC(=O)CC(CC2=CC(=C(C=C2F)F)F)N)N

Origin of Product

United States

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